molecular formula C13H13F3N4O B7449608 N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

カタログ番号: B7449608
分子量: 298.26 g/mol
InChIキー: MUGRKXPWRNTPDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first synthesized by Takeda Pharmaceutical Company Limited in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.

作用機序

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide works by inhibiting the signaling pathway of TLR4, which is a key component of the innate immune system. TLR4 is activated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the production of pro-inflammatory cytokines and chemokines. This compound binds to a specific site on TLR4 and prevents its activation, thereby reducing the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various disease models. In sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and improve survival rates. In cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, this compound has been shown to inhibit the production of autoantibodies and reduce inflammation.

実験室実験の利点と制限

One of the main advantages of using N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide in lab experiments is its specificity for TLR4 signaling, which allows for more precise manipulation of the immune response. However, one of the limitations of using this compound is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.

将来の方向性

There are several future directions for research on N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide, including:
1. Development of more potent and selective TLR4 inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound.
4. Development of combination therapies using this compound and other immune modulators for the treatment of cancer and autoimmune diseases.
5. Investigation of the potential use of this compound as a biomarker for the diagnosis and prognosis of various diseases.

合成法

The synthesis of N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with ethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 3-(trifluoromethyl)pyrazole-5-carboxylic acid to yield this compound.

科学的研究の応用

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune diseases. In sepsis, this compound has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking TLR4 signaling. In autoimmune diseases, this compound has been shown to inhibit the production of autoantibodies and reduce inflammation.

特性

IUPAC Name

N-ethyl-1-methyl-N-pyridin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O/c1-3-20(9-4-6-17-7-5-9)12(21)10-8-11(13(14,15)16)19(2)18-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRKXPWRNTPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=NC=C1)C(=O)C2=NN(C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。